![molecular formula C36H24N2O2 B12891796 1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one CAS No. 88121-76-0](/img/structure/B12891796.png)
1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone is a complex organic compound with a molecular formula of C36H24N2O2 and a molecular weight of 516.59 g/mol . This compound is part of the quinoline family, known for its diverse biological and pharmacological activities.
Vorbereitungsmethoden
The synthesis of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzaldehyde derivatives to form chalcones, which are then subjected to further reactions to introduce the quinoline moiety . The reaction conditions typically involve the use of basic solutions and organic solvents such as ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial drug with a simpler structure but similar quinoline core.
Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Camptothecin: A quinoline-based anticancer agent with a unique lactone ring structure.
The uniqueness of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone lies in its complex structure, which provides a diverse range of chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
88121-76-0 |
|---|---|
Molekularformel |
C36H24N2O2 |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
1-[4-[4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C36H24N2O2/c1-23(39)24-10-16-28(17-11-24)40-29-18-12-26(13-19-29)31-22-35(33-20-15-27-7-3-5-9-32(27)37-33)38-34-21-14-25-6-2-4-8-30(25)36(31)34/h2-22H,1H3 |
InChI-Schlüssel |
YIFCHMBCRUSHIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


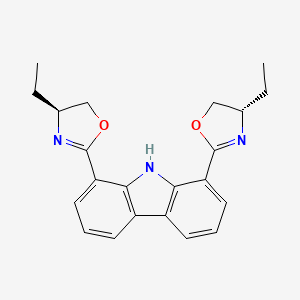
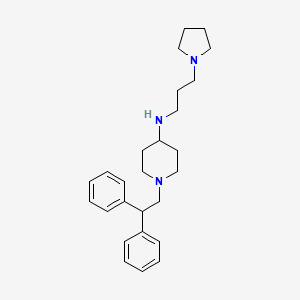

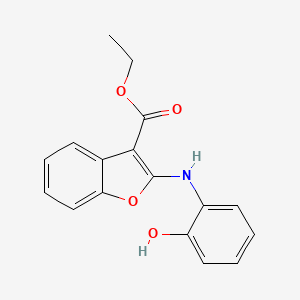
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)
![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
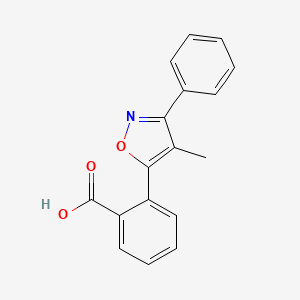

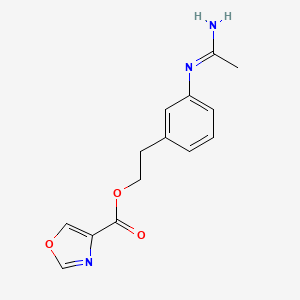
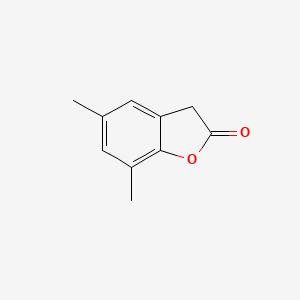
![1-[2-bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B12891783.png)
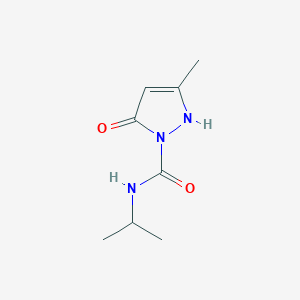
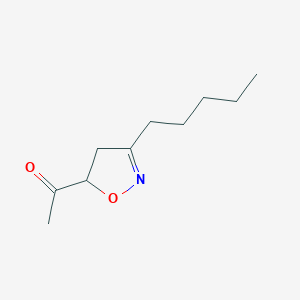
![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)
